molecular formula C6H12O8 B14103805 (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate

(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate

Cat. No.: B14103805
M. Wt: 212.15 g/mol
InChI Key: WHYWZBQECQWQHG-YMDUGQBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate is a compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate typically involves the oxidation of D-galactose. The reaction conditions often include the use of specific oxidizing agents and controlled environments to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes, utilizing advanced technologies to maintain the purity and yield of the product. The use of biocatalysts and enzymatic reactions is also explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be utilized in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate involves its interaction with specific molecular targets and pathways. It acts by modulating enzymatic activities and influencing metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H12O8

Molecular Weight

212.15 g/mol

IUPAC Name

(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid;hydrate

InChI

InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);1H2/t3-,4+,5-;/m1./s1

InChI Key

WHYWZBQECQWQHG-YMDUGQBDSA-N

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@H](C(=O)O)O)O)O)O.O

Canonical SMILES

C(C(=O)C(C(C(C(=O)O)O)O)O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.